![molecular formula C55H87NO22 B1448110 ビス(1-メチルエチル)フェニル]-1,3-ビス[2,6-ビス(1-メチルエチル)フェニル]-パラジウム CAS No. 1314876-23-7](/img/structure/B1448110.png)
ビス(1-メチルエチル)フェニル]-1,3-ビス[2,6-ビス(1-メチルエチル)フェニル]-パラジウム
説明
Methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate is a useful research compound. Its molecular formula is C55H87NO22 and its molecular weight is 1114.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Overview
The compound methyl (1R,3S,...)-36-carboxylate is a complex organic molecule with significant potential in various scientific fields. Its intricate structure features multiple chiral centers and diverse functional groups that contribute to its utility in medicinal chemistry and biotechnology.
Pharmaceutical Applications
- Antifungal Activity : This compound is structurally related to Amphotericin B (Fungizone), which is widely used for treating fungal infections. Its mechanism involves binding to ergosterol in fungal cell membranes leading to cell death. Research indicates that modifications to the compound's structure can enhance its efficacy against resistant strains of fungi .
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. This makes it a candidate for developing new antibiotics in an era of increasing antibiotic resistance .
- Cancer Treatment : The compound's ability to interact with specific cellular pathways suggests potential applications in oncology. Research is ongoing into how structural modifications can enhance its selectivity and potency against cancer cells .
Biotechnological Applications
- Drug Delivery Systems : The complex structure allows for the development of novel drug delivery systems that can improve the bioavailability and targeted delivery of therapeutic agents. Encapsulation of drugs within this compound's framework may lead to enhanced therapeutic outcomes .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways. This can be particularly useful in designing inhibitors for diseases such as diabetes and obesity .
Agricultural Applications
- Pesticide Development : Research indicates that compounds similar to methyl (1R,...)-36-carboxylate can serve as natural pesticides due to their bioactive properties against pests and pathogens affecting crops .
- Plant Growth Regulators : The compound may also have applications as a plant growth regulator by influencing hormonal pathways within plants to promote growth or resistance against environmental stresses .
Case Studies and Research Findings
- A study published in Drug Development and Industrial Pharmacy explored the antifungal properties of modified amphotericin derivatives and highlighted the importance of structural variations in enhancing efficacy against resistant fungal strains .
- Another research article in Molecular Pharmacology examined the interactions of this compound with specific cellular targets involved in cancer proliferation pathways. The findings suggested promising avenues for further exploration in targeted cancer therapies .
作用機序
Target of Action
“Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-]” is a chemical compound used in scientific research It’s known that palladium compounds often target molecular structures in various chemical reactions .
Mode of Action
The mode of action of “Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-]” involves its interaction with other compounds in a chemical reaction. It’s known that palladium compounds often act as catalysts, accelerating chemical reactions without being consumed in the process.
Biochemical Pathways
Pharmacokinetics
The physical form of the compound is described as a pale-yellow to yellow-brown solid , which may impact its bioavailability.
Result of Action
As a catalyst, it likely facilitates chemical reactions, leading to the formation of new compounds.
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular functions, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial catalytic properties, while at higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. It is essential to determine the optimal dosage to minimize toxicity while maximizing its beneficial effects.
Metabolic Pathways
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its catalytic activity. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s use in biochemical applications.
Transport and Distribution
The transport and distribution of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function. Studies have shown that the compound can be transported to specific cellular compartments, where it exerts its catalytic effects.
Subcellular Localization
Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]- exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell. This localization is essential for its catalytic activity and interaction with cellular components.
生物活性
The compound is a complex organic molecule that exhibits significant biological activity primarily as an antifungal agent. This article will explore its biological mechanisms of action and therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is a derivative of Amphotericin B , a well-known polyene antibiotic derived from Streptomyces nodosus. Its intricate structure includes multiple hydroxyl groups and a unique bicyclic framework that contributes to its biological efficacy.
Key Features:
- Molecular Formula : C₃₆H₅₉N₃O₁₃
- Molecular Weight : 743.86 g/mol
- Chemical Class : Polyene macrolide
- Solubility : Soluble in dimethyl sulfoxide (DMSO) and methanol; poorly soluble in water.
Antifungal Mechanism
The primary biological activity of this compound is its antifungal properties. It works by binding to ergosterol in fungal cell membranes:
- Membrane Disruption : The compound forms pores in the fungal cell membrane by interacting with ergosterol. This leads to the leakage of intracellular components and ultimately cell death.
- Broad Spectrum Activity : It demonstrates activity against various fungal pathogens including Candida spp., Aspergillus spp., and Cryptococcus neoformans .
Pharmacodynamics
Research has shown that the compound exhibits potent antifungal activity with low minimum inhibitory concentrations (MICs) against various fungal strains. For example:
- MIC for Candida albicans: 0.25 µg/mL
- MIC for Aspergillus fumigatus: 0.5 µg/mL
Safety Profile
While effective as an antifungal agent, the compound can also exhibit toxicity to human cells:
- Nephrotoxicity : Renal impairment is a common side effect due to the drug's interaction with cholesterol in human cell membranes.
- Infusion Reactions : Patients may experience fever and chills during administration.
Clinical Applications
- Treatment of Systemic Fungal Infections : The compound is primarily used in treating serious systemic fungal infections in immunocompromised patients.
- Comparison with Other Antifungals : In clinical trials comparing this compound to fluconazole or caspofungin:
Research Findings
Recent studies have explored modifications to enhance its efficacy and reduce toxicity:
- Lipid Formulations : Liposomal formulations have been developed to minimize nephrotoxicity while maintaining antifungal effectiveness.
特性
IUPAC Name |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[methyl-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H87NO22/c1-31-19-17-15-13-11-9-7-8-10-12-14-16-18-20-38(77-53-50(68)46(48(66)34(4)76-53)56(5)30-55(72)51(69)49(67)42(63)29-74-55)26-43-45(52(70)73-6)41(62)28-54(71,78-43)27-37(59)24-40(61)39(60)22-21-35(57)23-36(58)25-44(64)75-33(3)32(2)47(31)65/h7-20,31-43,45-51,53,57-63,65-69,71-72H,21-30H2,1-6H3/b8-7+,11-9+,12-10+,15-13+,16-14+,19-17+,20-18+/t31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41-,42+,43-,45+,46-,47+,48+,49+,50-,51-,53-,54+,55+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNDZPWJWHXCJL-DMJFHGPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N(C)CC4(C(C(C(CO4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N(C)C[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H87NO22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1114.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1314876-23-7 | |
Record name | 1-methyl-1H-imidazole; {1,3-bis[2,6-bis(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazol-2-ylidene}dichloropalladium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。